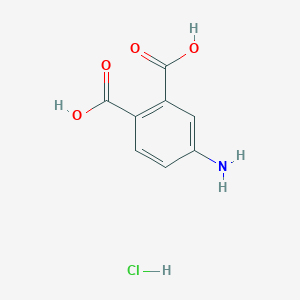

4-Aminophthalic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

54229-32-2 |

|---|---|

Molecular Formula |

C8H8ClNO4 |

Molecular Weight |

217.60 g/mol |

IUPAC Name |

4-aminophthalic acid;hydrochloride |

InChI |

InChI=1S/C8H7NO4.ClH/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;/h1-3H,9H2,(H,10,11)(H,12,13);1H |

InChI Key |

BUBSFFSQBKQSHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)C(=O)O.Cl |

Origin of Product |

United States |

Historical Perspectives and Discovery of Aminophthalic Acid Derivatives

The journey to understanding 4-aminophthalic acid is rooted in the extensive exploration of phthalic acid and its derivatives, which began in the 19th century. The initial synthesis of these compounds was a direct result of advancements in organic chemistry, particularly in the nitration and subsequent reduction of aromatic rings.

The general and established method for creating aminophthalic acids involves a two-step process. First, phthalic acid is nitrated to produce a nitrophthalic acid isomer. This is then followed by the reduction of the nitro group to an amino group. For instance, 3-nitrophthalic acid can be reduced to 3-aminophthalic acid using various methods, including catalytic hydrogenation with a platinum oxide catalyst or reaction with hydrazine (B178648) hydrate (B1144303) in the presence of an iron trichloride/carbon catalyst. prepchem.comgoogle.com Similarly, 4-nitrophthalic acid serves as the precursor to 4-aminophthalic acid through reduction. prepchem.com

A pivotal moment in the history of aminophthalic acid derivatives was the discovery of chemiluminescence from luminol (B1675438) (3-aminophthalhydrazide) in 1928 by H. O. Albrecht. wikipedia.orgencyclopedia.com He observed that luminol produced a blue glow when oxidized, a phenomenon that was later found to be enhanced by blood. wikipedia.orgencyclopedia.com This discovery propelled the 3-amino isomer and its precursor, 3-nitrophthalic acid, into the scientific spotlight, particularly in forensic science for blood detection. encyclopedia.comojp.govbritannica.com While not directly related to the 4-amino isomer, the intense research into luminol's synthesis and properties significantly contributed to the broader knowledge and availability of aminophthalic acid isomers. wikipedia.orgnih.gov The hydrochloride salt of these aminophthalic acids, such as 3-aminophthalic acid hydrochloride dihydrate, is often prepared to improve the stability of the compound, which can otherwise be prone to degradation. google.com

Synthetic Methodologies and Strategic Route Development

Established Synthetic Pathways to 4-Aminophthalic Acid Precursors

The generation of 4-aminophthalic acid relies on several key chemical transformations, including reduction, hydrolysis, and saponification.

The most common route to 4-aminophthalic acid involves the reduction of the nitro group of 4-nitrophthalic acid or its derivatives. This transformation can be accomplished through catalytic hydrogenation or by using metal-acid systems.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. Palladium on carbon (Pd/C) is a preferred catalyst for this transformation. commonorganicchemistry.com The reaction involves the use of hydrogen gas to reduce the nitro group to an amine. For instance, 4-nitrophthalic acid can be dissolved in a suitable solvent like anhydrous ethanol (B145695), and after degassing, a catalytic amount of 5% Pd/C is added. Hydrogen gas is then bubbled through the solution at room temperature to yield 4-aminophthalic acid. prepchem.com

Raney nickel is another effective catalyst for this reduction and is often chosen when the substrate contains halogen substituents that could be susceptible to hydrogenolysis (dehalogenation) with palladium catalysts. commonorganicchemistry.com The choice of catalyst can be critical for achieving high yields and selectivity.

Table 1: Catalytic Hydrogenation of 4-Nitrophthalic Acid

| Catalyst | Reducing Agent | Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| 5% Palladium on Carbon | Hydrogen Gas | Anhydrous Ethanol | High | prepchem.com |

A classic and robust method for the reduction of aromatic nitro compounds is the use of a metal in the presence of a strong acid. The tin (Sn) and hydrochloric acid (HCl) system is a well-established reagent for this purpose. scispace.com This method is particularly noted for its chemoselectivity, often reducing nitro groups without affecting other reducible functional groups like carbonyls. scispace.com

Table 2: Comparison of Reduction Methods for Nitroarenes

| Method | Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂/Pd-C or Raney Ni | High yield, clean byproducts | Catalyst cost, potential for side reactions (e.g., dehalogenation) |

Another synthetic strategy involves the hydrolysis of a cyclic imide precursor, such as 4-aminophthalimide (B160930). Phthalimides can be hydrolyzed to the corresponding phthalic acids under either acidic or basic conditions. In a typical basic hydrolysis, the imide is treated with an aqueous solution of a strong base, like sodium hydroxide (B78521), and heated. This opens the imide ring to form the sodium salt of the corresponding phthalamic acid. Subsequent heating cleaves the amide bond to yield the disodium (B8443419) salt of phthalic acid and ammonia (B1221849).

A related procedure has been documented for the hydrolysis of 4-nitrophthalimide. In this method, the imide is boiled with a solution of sodium hydroxide. orgsyn.org The resulting solution is then carefully acidified, which first neutralizes the excess base and then protonates the carboxylate groups to precipitate the free dicarboxylic acid. orgsyn.org This pathway, while demonstrated for the nitro-analogue, is a standard and applicable method for converting 4-aminophthalimide to 4-aminophthalic acid.

Saponification, or the base-promoted hydrolysis of esters, provides another viable route to 4-aminophthalic acid from its corresponding ester derivatives, such as dimethyl 4-aminophthalate. This reaction is a fundamental transformation in organic chemistry. The process typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The base attacks the carbonyl carbons of the ester groups, leading to the formation of the corresponding dicarboxylate salt and methanol. The final step is the acidification of the reaction mixture with a strong mineral acid, which protonates the carboxylate anions to afford the free 4-aminophthalic acid. The synthesis of related amino esters, such as benzocaine, often involves the reduction of a nitrobenzoate precursor, demonstrating the stability and accessibility of such intermediates. wikipedia.org

Reductive Amination Strategies from Nitro-Substituted Phthalates

Preparation of 4-Aminophthalic Acid Hydrochloride Salt

The final step in the synthesis is the conversion of the free 4-aminophthalic acid into its hydrochloride salt. This is a standard acid-base reaction. A procedure analogous to the preparation of 3-aminophthalic acid hydrochloride can be employed. wikipedia.org

The process involves dissolving 4-aminophthalic acid in a suitable solvent. The resulting solution is then cooled, and concentrated hydrochloric acid is added dropwise with stirring. wikipedia.org The addition of HCl protonates the basic amino group of the 4-aminophthalic acid, forming the ammonium (B1175870) chloride salt. This salt is generally much less soluble in organic solvents than the free amine, causing it to precipitate out of the solution. The solid this compound can then be collected by filtration, washed with a cold solvent to remove any residual acid, and dried.

Precipitation Techniques from Acidic Solutions

The synthesis of this compound often commences with the generation of the free acid, 4-aminophthalic acid, which is then treated with hydrochloric acid. A common route to 4-aminophthalic acid involves the reduction of 4-nitrophthalic acid. prepchem.com This precursor is typically prepared from 4-nitrophthalic anhydride (B1165640).

A widely employed method for isolating acidic organic compounds like 4-aminophthalic acid from aqueous solutions is through pH adjustment. For instance, after the hydrolysis of a precursor like 4-aminophthalimide with a base, the resulting solution contains the salt of 4-aminophthalic acid. Subsequent acidification with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate groups. tandfonline.com This protonation decreases the compound's solubility in water, leading to its precipitation. The solid 4-aminophthalic acid can then be collected via filtration.

In a related example concerning 4-hydroxyphthalic acid, the acidification of the reaction mixture with concentrated hydrochloric acid to a pH of 1-2 is a critical step to induce precipitation of the product from the solution. chemicalbook.com Similarly, for the preparation of 3-aminophthalic acid hydrochloride dihydrate, after a hydrogenation reaction, the resulting filtrate is cooled and treated with concentrated hydrochloric acid to facilitate a complexation reaction and subsequent precipitation. google.com This highlights a general strategy where the addition of hydrochloric acid not only facilitates the precipitation of the aminophthalic acid but can also lead to the direct formation of its hydrochloride salt.

The table below summarizes a typical precipitation process.

| Step | Description | Reagents |

| 1 | Hydrolysis of Precursor | 4-Aminophthalimide, Base (e.g., NaOH) |

| 2 | Acidification | Hydrochloric Acid (HCl) |

| 3 | Precipitation | Formation of solid 4-Aminophthalic Acid |

| 4 | Isolation | Filtration |

| 5 | Formation of Hydrochloride | Treatment with excess HCl |

Derivatization Techniques and Synthesis of Related Functional Compounds

This compound serves as a versatile building block for the synthesis of a variety of functional derivatives, owing to the presence of both amino and carboxylic acid moieties.

Formation of Anhydrides (e.g., 4-Aminophthalic Anhydride)

The conversion of 4-aminophthalic acid to its corresponding anhydride, 4-aminophthalic anhydride, is a key derivatization. This is typically achieved through a dehydration reaction, often by heating the diacid with a dehydrating agent such as acetic anhydride. prepchem.com The intramolecular cyclization results in the formation of the five-membered anhydride ring.

However, the synthesis of 4-aminophthalic anhydride can also be approached by the catalytic hydrogenation of 4-nitrophthalic anhydride. prepchem.comgoogle.com This method involves the reduction of the nitro group to an amino group while keeping the anhydride ring intact. It has been noted that 4-aminophthalic anhydride can be unstable and prone to polymerization. tandfonline.comgoogle.com

Esterification and Amidation Reactions

The carboxylic acid groups of 4-aminophthalic acid are readily susceptible to esterification and amidation. Esterification can be carried out by reacting the diacid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.com This reaction is reversible, and driving it to completion often requires removing the water formed as a byproduct. libretexts.org The amino group may require protection to prevent side reactions.

Amidation involves the reaction of the carboxylic acid groups with an amine to form an amide linkage. youtube.comlibretexts.org This can be facilitated by activating the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling agents. These reactions are fundamental in peptide synthesis and for creating polyamide structures. sigmaaldrich.com The amino group on the phthalic ring can also undergo acylation. biosynth.com

The following table outlines common reagents for these transformations.

| Reaction | Reagent Type | Example Reagents |

| Esterification | Alcohol, Acid Catalyst | Methanol, Sulfuric Acid |

| Amidation | Amine, Coupling Agent | Ammonia, DCC (Dicyclohexylcarbodiimide) |

Synthesis of AB-Type Monomers for Polymerization

4-Aminophthalic acid is a quintessential AB-type monomer, possessing both an amine (A) and two carboxylic acid (B) functionalities within the same molecule. tandfonline.com This structural feature allows it to undergo self-polycondensation to produce polyimides, a class of high-performance polymers known for their thermal stability. tandfonline.com The polymerization typically proceeds through the in-situ formation of the 4-aminophthalic anhydride, which then reacts with the amino group of another monomer.

Historically, the synthesis of polyimides from 4-aminophthalic anhydride was one of the earliest examples of this class of polymers. tandfonline.com However, the instability of the 4-aminophthalic anhydride monomer, which can readily oligomerize, presents a challenge in achieving high molecular weight polymers. tandfonline.comgoogle.com Stabilization of the monomer is therefore a key consideration in the synthesis of high-performance polyimides from this precursor.

Regioselective Functionalization Strategies

The presence of multiple reactive sites in 4-aminophthalic acid—two carboxylic acid groups and one amino group—makes regioselective functionalization a complex but important area of study. Achieving selective reaction at one site while leaving the others untouched allows for the synthesis of precisely structured molecules.

One common strategy involves the use of protecting groups. The amino group can be protected, for example, as an amide, to allow for selective chemistry to be performed on the carboxylic acid groups. Subsequent deprotection reveals the free amine.

Another approach to regioselectivity involves the derivatization of the carboxylic acids. For instance, the formation of the anhydride (as discussed in 2.3.1) creates two electrophilic carbonyl centers that may exhibit different reactivities due to the electronic influence of the amino group, potentially allowing for regioselective ring-opening by a nucleophile. The development of catalytic methods for the regioselective functionalization of amines and their derivatives is an active area of research, which could provide pathways for the controlled modification of 4-aminophthalic acid. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of a molecule. Each bond and functional group vibrates at characteristic frequencies, creating a unique spectral "fingerprint."

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

For 4-aminophthalic acid, one can expect characteristic absorption bands for the O-H stretch of the carboxylic acid groups, the C=O carbonyl stretch, C-N stretching of the aromatic amine, and N-H stretching and bending of the primary amine. nih.govresearchgate.net

Upon formation of the hydrochloride salt, significant and predictable changes in the FTIR spectrum would occur due to the protonation of the primary amino group (-NH₂) to form an ammonium (B1175870) group (-NH₃⁺).

N-H Stretching: The N-H stretching region would change significantly. Instead of the typical two bands for the symmetric and asymmetric stretches of a primary amine (usually around 3300-3500 cm⁻¹), a broad and strong absorption band corresponding to the N-H⁺ stretching vibrations of the ammonium salt would appear, typically in the 2800-3200 cm⁻¹ range. This broadness is due to extensive hydrogen bonding.

N-H Bending: A new band for the asymmetric bending of the -NH₃⁺ group would be expected around 1600-1620 cm⁻¹, and a symmetric bending mode would appear near 1500-1550 cm⁻¹.

FTIR Spectral Data for 4-Aminophthalic Acid (Reference)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |

| N-H Stretch (Primary Amine) | 3300-3500 |

| C=O Stretch (Carboxylic Acid) | 1680-1710 |

| N-H Bend (Primary Amine) | 1590-1650 |

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. While specific Raman data for 4-aminophthalic acid hydrochloride is not available, spectra for the free base exist. nih.gov

Key Raman signals for 4-aminophthalic acid would include the aromatic C-C ring stretching modes, the C=O stretch, and vibrations of the amino group. The hydrochloride salt formation would introduce distinct changes:

The protonation of the amino group would alter the intensity and position of the aromatic ring vibrations due to the change in the substituent's electronic effect (from the electron-donating -NH₂ to the electron-withdrawing -NH₃⁺).

New bands corresponding to the vibrations of the -NH₃⁺ group would appear, complementing the observations in the FTIR spectrum.

The C=O carbonyl stretch might shift slightly due to altered intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. Although no ¹H NMR spectrum for this compound has been published, data for the parent 4-aminophthalic acid in a deuterated solvent like DMSO-d₆ can be used as a baseline. nih.gov

For the free base, one would expect signals for the three aromatic protons, the two amine protons, and the two carboxylic acid protons. The formation of the hydrochloride salt would lead to predictable downfield shifts (to higher ppm values) for nearby protons.

Ammonium Protons: The two protons of the -NH₂ group would be replaced by three protons on the -NH₃⁺ group. This signal would likely be broad and significantly shifted downfield due to the positive charge and would exchange with deuterium (B1214612) in solvents like D₂O.

Aromatic Protons: The protons on the aromatic ring, particularly those ortho and para to the newly formed ammonium group, would experience a downfield shift. This is because the -NH₃⁺ group is more electron-withdrawing than the -NH₂ group, thus "deshielding" the adjacent protons.

Carboxylic Acid Protons: The acidic protons of the carboxylic acid groups would also be present, likely as a broad singlet at a very high chemical shift.

Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic CH | 7.0 - 8.5 | Doublet, Doublet of doublets | Expected downfield shift compared to free base due to -NH₃⁺ group. |

| Ammonium (-NH₃⁺) | Variable, likely > 8.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. As with other techniques, specific data for this compound is absent from the literature. The analysis must therefore rely on predicting the spectral changes from the free base.

The spectrum of 4-aminophthalic acid would show eight distinct signals corresponding to the six aromatic carbons and the two carboxyl carbons. The carbon attached to the amino group (C4) would be significantly shielded (shifted upfield) due to the electron-donating nature of -NH₂.

Upon forming the hydrochloride salt, the electronic landscape changes dramatically:

C4 Carbon: The carbon directly bonded to the nitrogen atom would experience a significant downfield shift, moving to a higher ppm value. This is the most dramatic effect, as the substituent changes from a strong electron-donating group (-NH₂) to a deactivating, electron-withdrawing group (-NH₃⁺).

Other Aromatic Carbons: The other carbons in the aromatic ring, especially the C3 and C5 carbons (ortho to the ammonium group), would also be shifted downfield, though to a lesser extent.

Carboxyl Carbons: The chemical shifts of the two carboxyl carbons (C1 and C2) would also be slightly affected by the change in the electronic nature of the substituent at the C4 position.

X-ray Diffraction (XRD) Studies for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms and molecules in a solid state. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.

Currently, there is no published crystal structure for this compound in major crystallographic databases. Therefore, critical data such as the crystal system, space group, and unit cell dimensions remain undetermined.

Should a crystal structure be determined, it would be expected to differ significantly from that of the parent 4-aminophthalic acid. The incorporation of the chloride anion into the crystal lattice would necessitate a new packing arrangement. The hydrogen bonding network would be dominated by interactions between the ammonium (-NH₃⁺) group, the carboxylic acid groups, and the chloride ion (Cl⁻), likely forming a complex and robust three-dimensional structure. This contrasts with the free base, where hydrogen bonding would primarily occur between the amino and carboxylic acid groups of adjacent molecules.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, and chlorine) in a sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₈H₈ClNO₄). A close agreement between the experimental and theoretical values confirms the stoichiometric purity of the compound.

Table 3: Illustrative Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

| Carbon | 44.16 | 44.20 |

| Hydrogen | 3.71 | 3.68 |

| Nitrogen | 6.44 | 6.41 |

| Chlorine | 16.29 | 16.25 |

Thermal Analysis Techniques

Thermal analysis methods are employed to study the physical and chemical changes that occur in a material as a function of temperature.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is particularly useful for determining the thermal stability and decomposition profile of this compound. The TGA thermogram provides information on the temperatures at which decomposition events occur and the percentage of mass lost at each stage.

Furthermore, TGA is a critical tool for identifying and quantifying the presence of solvates or hydrates. For instance, if this compound exists as a hydrate (B1144303), a distinct mass loss step corresponding to the loss of water molecules would be observed at a relatively low temperature, typically below 150 °C. The stoichiometry of the hydrate can be calculated from the percentage of mass lost.

Table 4: Illustrative Thermogravimetric Analysis (TGA) Data for a Hypothetical this compound Monohydrate

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 80 - 120 | ~7.6 | Loss of one mole of water |

| 250 - 350 | ~16.5 | Loss of HCl |

| >350 | > 75 | Decomposition of the organic phthalic acid moiety |

Computational Chemistry and Theoretical Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. scispace.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate method for predicting molecular structures, energies, and reactivity indices. For 4-aminophthalic acid hydrochloride, DFT calculations are crucial for a detailed understanding of its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. thaiscience.info The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

For 4-aminophthalic acid, theoretical calculations determine the energies of these key orbitals. The specific values can vary depending on the level of theory and basis set used in the calculation. These computational studies reveal how the amino and carboxylic acid groups influence the electronic distribution and energy levels of the frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying global and local reactivity trends using descriptors derived from how the energy of a system changes with the number of electrons. nih.govnih.gov These descriptors offer a quantitative measure of a molecule's stability and reactivity. researchgate.net

Global Reactivity Descriptors:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher hardness value indicates greater stability. nih.gov

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors:

Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com

Dual Descriptor (Δf(r)): A more precise descriptor that can distinguish between sites for nucleophilic and electrophilic attack. mdpi.com

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Value (a.u.) |

|---|---|---|---|

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Value |

| Chemical Hardness | η | ELUMO - EHOMO | Value |

| Global Softness | S | 1 / η | Value |

| Electrophilicity Index | ω | µ2 / 2η | Value |

Note: The values in this table are illustrative and would be determined from specific CDFT calculations.

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netnih.gov These maps are invaluable for predicting how a molecule will interact with other charged or polar species, including identifying sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the ESP map would show negative potential around the oxygen atoms of the carboxylic acid groups and a more positive potential near the ammonium (B1175870) group and the hydrogen atoms of the carboxylic acids, guiding the understanding of its intermolecular interactions. nih.gov

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Adsorption Mechanisms

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for all atoms in the system. nih.gov This technique allows for the study of the time-evolution of molecular conformations and intermolecular interactions. mdpi.comdovepress.com For this compound, MD simulations can be employed to investigate its behavior in solution, its interaction with surfaces, and the formation of aggregates. These simulations can reveal the nature of hydrogen bonding networks, the role of solvent molecules, and the energetics of adsorption processes, which are crucial for applications in materials science and crystal engineering. mdpi.comnih.gov

Quantum Chemical Insights into Reaction Mechanisms and Energetics

Quantum chemical methods, particularly DFT, are used to explore the detailed mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. mdpi.com For this compound, these calculations could elucidate the mechanisms of its synthesis, degradation, or its participation in further chemical transformations. Understanding the energetics of these processes is key to optimizing reaction conditions and predicting reaction outcomes.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the carboxylic acid groups in 4-aminophthalic acid allows for multiple spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. researchgate.net By systematically exploring the potential energy surface (PES) through computational methods, the low-energy conformations of this compound can be determined. This analysis is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity. The results provide insight into the molecule's preferred shapes and the dynamics of its structural changes.

Scientific Inquiry into this compound Remains Limited

Despite the importance of understanding solvent-solute interactions in chemical and pharmaceutical research, a thorough review of available scientific literature reveals a notable absence of specific computational studies on the solvent effects on the molecular conformation and reactivity of this compound.

Computational chemistry and theoretical modeling are powerful tools for elucidating the behavior of molecules in different environments. These methods can provide detailed insights into how solvents can influence a molecule's three-dimensional structure (conformation) and its chemical reactivity. This is achieved by calculating various parameters, such as changes in bond lengths, bond angles, and dihedral angles, as well as reactivity descriptors like frontier molecular orbital energies and electrostatic potential maps.

However, extensive searches of scholarly databases for research focusing on this compound have not yielded any specific studies that provide the data necessary to construct a detailed analysis as requested. The available information is generally limited to basic compound properties found in chemical databases.

While computational studies on related but distinct molecules, such as other substituted phthalic acids or various aromatic amines, do exist, the unique electronic and structural properties of this compound mean that extrapolating data from these other compounds would be scientifically unsound and speculative. The presence of the amino group, the two carboxylic acid functions, and the hydrochloride salt form all contribute to a specific set of interactions with solvent molecules that would need to be modeled directly.

Therefore, due to the lack of published research in this specific area, it is not possible to provide an article with detailed research findings and data tables concerning the solvent effects on the molecular conformation and reactivity of this compound. This gap in the literature suggests an opportunity for future research to explore the computational and theoretical aspects of this compound.

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Studies

Nucleophilic and Electrophilic Reactivity of Amino and Carboxyl Groups

The reactivity of 4-Aminophthalic acid hydrochloride is characterized by the dual nature of its functional groups. The molecule contains both nucleophilic and electrophilic centers, although their reactivity is significantly modulated by the protonated state of the amino group.

Amino Group Reactivity: In the hydrochloride salt, the amino group exists in its protonated ammonium (B1175870) form (-NH₃⁺). This positive charge renders the group non-nucleophilic. Furthermore, the ammonium group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Any substitution that does occur would be directed to the meta position relative to the amino group. To achieve electrophilic substitution at the ortho and para positions, the activating effect of the amino group must be restored. This is typically accomplished by deprotonation to the free amine (-NH₂) and often involves protecting the group via acetylation (forming an -NHCOCH₃ group). This protection strategy makes the nitrogen's lone pair less available for donation to the benzene ring, thereby moderating its activating effect and allowing for controlled substitutions. scbt.com

Carboxyl Group Reactivity: The two carboxylic acid groups on the aromatic ring serve as electrophilic centers. The carbonyl carbon of each group is susceptible to attack by nucleophiles in nucleophilic acyl substitution reactions. biosynth.com These reactions generally proceed through a two-stage addition-elimination mechanism, where the nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, water). sigmaaldrich.com

Common reactions involving the carboxyl groups include:

Esterification: Reaction with alcohols, typically under acidic catalysis, to form the corresponding mono- or di-esters. The reaction between 4-aminophthalic acid and p-hydroxybenzoic acid to form an ester has been noted. indiana.edu

Amide/Imide Formation: Reaction with primary or secondary amines to form amides. This reactivity is fundamental to its use in applications like peptide synthesis. epa.gov Due to the zwitterionic nature of the free amino acid at neutral pH, both the amino and carboxyl groups are deactivated. nih.gov However, under conditions that favor reaction at the carboxyl end, such as activation with a coupling agent, peptide bonds can be formed. nih.gov

The presence of both a nucleophile (the free amine, after deprotonation) and electrophiles (the carboxyl groups) on the same molecule also allows for intramolecular reactions, which are discussed in section 5.4.

Oxidation-Reduction Chemistry

Reduction Reactions: The most prominent reduction reaction involving a precursor to this compound is the synthesis of 4-aminophthalic acid from 4-nitrophthalic acid. This transformation is a standard nitro group reduction, commonly achieved through catalytic hydrogenation. cymitquimica.com A typical procedure involves dissolving 4-nitrophthalic acid in a solvent like ethanol (B145695) and bubbling hydrogen gas through the solution in the presence of a palladium-on-carbon (Pd/C) catalyst. cymitquimica.comnih.gov This method is efficient, often resulting in high yields of the desired amino-substituted product. nih.gov

Oxidation Reactions: The amino group and the aromatic ring are susceptible to oxidation, though specific studies on 4-aminophthalic acid are not prevalent. By analogy with aniline, direct oxidation can lead to complex mixtures and tarry products, especially under harsh conditions. scbt.com A relevant example of the oxidation of a related compound is the chemiluminescent reaction of luminol (B1675438) (3-aminophthalic hydrazide). In the presence of an oxidizing agent (like hydrogen peroxide) and a catalyst (like the iron in hemoglobin), luminol is oxidized to 3-aminophthalate (B1234034) in an excited state, which then decays to the ground state by emitting light. chemrio.com This demonstrates the reactivity of the aminophthalate structure towards oxidation.

Acid-Base Properties and Protonation Equilibria in Solution

As an amino acid derivative, 4-aminophthalic acid is an amphoteric compound, capable of acting as both an acid and a base. chemicalbook.com It possesses three ionizable functional groups: two carboxylic acid groups and one amino group. The hydrochloride salt form signifies that the molecule is in a protonated state in its solid form. In an aqueous solution, the protonation state is dependent on the pH, leading to a series of equilibria.

Fully Protonated Form (pH < ~2): At very low pH, all three groups will be protonated. The amino group will be an ammonium ion (-NH₃⁺), and both carboxyl groups will be in their acidic form (-COOH). The molecule will have a net positive charge.

Zwitterionic/Neutral Forms (pH ~2 to ~5): As the pH increases, the most acidic proton, likely from the carboxylic acid ortho to the electron-withdrawing ammonium group, will be lost first (pKa1). Subsequently, the second carboxylic acid proton will be lost (pKa2). In this pH range, the molecule will exist as a mixture of zwitterionic and neutral species, with a net charge of zero or -1.

Anionic Form (pH > ~5): Once both carboxylic acid groups are deprotonated to carboxylates (-COO⁻), a final equilibrium exists for the deprotonation of the ammonium ion (-NH₃⁺) to the neutral amino group (-NH₂) (pKa3). At pH values significantly above this pKa, the molecule will exist predominantly as a dianion.

The equilibria can be summarized in the table below.

| pH Range | Dominant Species | Structure | Net Charge |

| < pKa1 | Cationic | H₂N⁺-C₆H₃-(COOH)₂ | +1 |

| pKa1 < pH < pKa2 | Zwitterionic/Neutral | H₂N⁺-C₆H₃-(COO⁻)(COOH) | 0 |

| pKa2 < pH < pKa3 | Anionic | H₂N⁺-C₆H₃-(COO⁻)₂ | -1 |

| > pKa3 | Dianionic | H₂N-C₆H₃-(COO⁻)₂ | -2 |

Note: The exact pKa values and the specific order of deprotonation of the two carboxylic acids are not specified in the searched literature and are presented based on general principles.

Investigation of Intramolecular Cyclization and Rearrangement Reactions

The structure of 4-aminophthalic acid, with an amino group and two adjacent carboxylic acid groups, is conducive to intramolecular cyclization reactions, primarily to form imide structures. The formation of a five-membered ring is often kinetically and thermodynamically favorable.

The reaction involves the condensation of the amino group with the two carboxylic acid groups to form 4-aminophthalimide (B160930). This type of reaction, converting a phthalic acid derivative to a phthalimide (B116566), typically requires heat or a dehydrating agent to drive the elimination of two molecules of water. The mechanism proceeds through two successive nucleophilic acyl substitution steps. In the first step, the nitrogen's lone pair attacks one of the electrophilic carbonyl carbons, forming a tetrahedral intermediate. After proton transfer, a molecule of water is eliminated to form an amide. This is followed by a second, now intramolecular, attack by the amide nitrogen on the remaining carboxylic acid group, which, after another dehydration step, closes the five-membered imide ring.

Patents describe the synthesis of 4-aminophthalimide from related precursors, such as the reaction of the dimethyl ester of aminophthalic acid with ammonia (B1221849) or the reduction of 4-nitrophthalimide, highlighting the stability and accessibility of this cyclized product. While rearrangement reactions are a possibility for complex organic molecules, no specific studies or examples concerning the rearrangement of this compound were found in the reviewed literature.

Reaction Kinetics and Thermodynamic Considerations

Detailed quantitative studies on the reaction kinetics (e.g., rate constants, reaction orders) and thermodynamic parameters (e.g., ΔG, ΔH, ΔS) for the reactions of this compound are not extensively available in the surveyed scientific literature.

However, general principles can be applied. For instance, the intramolecular cyclization to form the 5-membered phthalimide ring is generally a favorable process. Such reactions are often entropically favored compared to their intermolecular counterparts, although ring strain can be a factor. The development of kinetic models is a crucial aspect of process design in the pharmaceutical and chemical industries to optimize reaction conditions, but specific models for this compound were not identified.

Kinetic studies have been performed on related systems, such as the removal of 4-aminophenol (B1666318) from aqueous solutions, where kinetic models were used to describe the rate of transport and reaction. Similarly, the kinetics of enolisation reactions, which can be a rate-determining step in reactions involving carbonyl groups, have been studied for various heterocyclic compounds under different catalytic conditions (acid, base, metal-ion). These studies underscore the types of mechanistic and kinetic investigations that could be applied to 4-aminophthalic acid to gain a deeper understanding of its reactivity, though specific data for the title compound is not currently available.

Applications in Advanced Materials Science and Polymer Research

Role as a Monomer in Polyimide Synthesis

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. 4-Aminophthalic acid is a key monomer for a specific class of these polymers due to its inherent molecular structure. The hydrochloride salt is typically neutralized in situ during the polymerization process, allowing the reactive 4-aminophthalic acid moiety to participate in the reaction.

4-Aminophthalic acid is classified as an "AB-type" monomer. This designation signifies that a single molecule contains both the amine functional group (A) and the diacid/anhydride (B1165640) functional group (B). This is in contrast to the more common AABB-type polymerization, which involves the reaction of two distinct monomers: a diamine (A-A) and a dianhydride (B-B). tandfonline.com

The synthesis of polyimides from AB-type monomers like 4-aminophthalic anhydride involves a self-condensation reaction. The first report of synthesizing a polyimide from 4-aminophthalic anhydride dates back to 1908. tandfonline.com The process typically proceeds through a poly(amic acid) intermediate, which is subsequently converted to the final polyimide via thermal or chemical imidization. tandfonline.comtandfonline.com

However, the synthesis is not without its challenges. The free 4-aminophthalic anhydride monomer is unstable and can readily polymerize at room temperature, which complicates handling and can lead to low molecular weight polymers. tandfonline.com To circumvent this instability, researchers have explored several strategies:

Using Derivatives: The dimethyl ester of 4-aminophthalic acid is more stable and can be used as the monomer, followed by saponification. tandfonline.comtandfonline.com

Stabilized Anhydrides: The hydrobromide salt of 4-aminophthalic anhydride has been used to control the reactivity. tandfonline.comtandfonline.com

Masking Functional Groups: Another approach involves temporarily "masking" the anhydride functionality to prevent premature polymerization. tandfonline.com

The general procedure for synthesizing 4-aminophthalic anhydride itself involves the catalytic hydrogenation of 4-nitrophthalic anhydride. prepchem.comgoogle.com The resulting product is a crystalline solid that can melt and polymerize immediately upon heating. prepchem.com

The intrinsic nature of the 4-aminophthalic acid monomer significantly influences the polymerization process. The primary challenge stems from the monomer's instability, which can make achieving high-molecular-weight polyimides difficult. tandfonline.comtandfonline.com Polymerization of 4-aminophthalic anhydride and its derivatives has often resulted in soluble, but low molecular weight, polyimides. tandfonline.comtandfonline.com

The processing of these polymers is directly linked to their molecular weight and solubility. Lower molecular weight polymers are generally more soluble in organic solvents, which can be an advantage for certain processing techniques like solution casting. However, for applications requiring high mechanical strength, achieving a high degree of polymerization is crucial. The self-polymerizing nature of the pure 4-aminophthalic anhydride at elevated temperatures (e.g., 245°C) demonstrates its high reactivity, which must be carefully controlled to produce a useful polymer. prepchem.com

The structure of the monomer is a fundamental determinant of the final polymer's properties. The use of an AB-type monomer like 4-aminophthalic acid leads to a distinct polymer architecture compared to traditional AABB polyimides.

Flexibility: AABB-type polyimides possess two imide rings per repeating unit. In contrast, polyimides derived from the self-condensation of an AB-type monomer like 4-aminophthalic acid have only one imide unit per repeating unit. This reduced density of rigid imide structures along the polymer backbone results in comparatively greater chain flexibility. tandfonline.com

Solubility and Processability: The enhanced flexibility and less rigid structure of AB-type polyimides generally lead to lower melting points and improved solubility in organic solvents. tandfonline.comresearchgate.net This increased solubility is a significant advantage for polymer processing, allowing for the formation of films and coatings from solution. For example, polyimides derived from 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) are noted for being readily soluble in polar aprotic solvents. researchgate.net

Thermal Properties: Despite increased flexibility, these polyimides maintain high thermal stability. Polyimides containing carboxylic acid groups, analogous to those from 4-aminophthalic acid, exhibit high glass transition temperatures (Tg), often exceeding 260°C. nih.gov

| Property | Impact of AB-Type Monomer (4-Aminophthalic Acid) | Comparison with AABB-Type Polyimides |

| Chain Flexibility | Increased | More flexible due to one imide unit per repeat tandfonline.com |

| Solubility | Generally higher | More soluble in common organic solvents tandfonline.com |

| Melting Point | Generally lower | Lower melting points enhance processability tandfonline.com |

| Glass Transition Temp. (Tg) | Remains high | Can exceed 260°C, ensuring thermal stability nih.gov |

Application in Polymeric Membranes for Gas Separation (e.g., Hydrogen, Carbon Dioxide, Helium Purification)

Polyimides are leading candidates for creating membranes used in industrial gas separation due to their excellent stability and processability. tandfonline.com The incorporation of monomers with specific functional groups, such as the carboxylic acid group in 4-aminophthalic acid, is a key strategy for tailoring the gas separation performance of these membranes.

Polyimides containing carboxylic acid groups, such as those derived from 3,5-diaminobenzoic acid (DABA), demonstrate how the -COOH group influences membrane properties. nih.govresearchgate.net At lower temperatures, these pendant carboxylic acid groups form strong hydrogen bonds between polymer chains. This interaction tightens the polymer structure, reducing the fractional free volume within the membrane. researchgate.net The consequence of this tightened structure is typically a decrease in gas permeability but a significant increase in selectivity, which is the ability to separate one gas from another. researchgate.net

This trade-off is central to membrane design. For instance, in the separation of carbon dioxide from methane (B114726) or nitrogen, high selectivity is crucial. Research on polyimides containing polar hydroxyl or carboxyl groups has shown high selectivity for CO₂/N₂ and CO₂/CH₄. nih.gov

Furthermore, the presence of the carboxylic acid group can enhance the membrane's resistance to plasticization. nih.gov Plasticization occurs when highly soluble gases like CO₂ cause the polymer matrix to swell, which increases permeability but drastically reduces selectivity. nih.govepa.gov By creating strong interchain interactions, the -COOH groups help to maintain the structural integrity of the membrane at high gas pressures, mitigating this detrimental effect. nih.gov

The table below summarizes the gas separation properties of polyimides containing carboxylic acid groups, which are analogous to those that would be derived from 4-aminophthalic acid.

| Gas Pair | Permeability | Selectivity | Influence of Carboxylic Acid Group |

| O₂/N₂ | Lower | Higher | Tightened polymer chains lead to better size-sieving researchgate.net |

| CO₂/CH₄ | Lower | Significantly Higher | Strong intermolecular forces improve selectivity nih.gov |

| CO₂/N₂ | Lower | Significantly Higher | Polar -COOH groups interact favorably with polar CO₂ nih.gov |

Development of Functionalized Polymer Systems for Specific Research Objectives

The carboxylic acid group inherent to polyimides synthesized from 4-aminophthalic acid is a versatile chemical handle for further functionalization. This allows for the creation of advanced polymer systems through post-polymerization modification (PPM), a powerful strategy for tailoring material properties for specific goals. d-nb.infonih.gov

PPM involves chemically modifying a precursor polymer after it has been synthesized. d-nb.info This approach is often more practical than synthesizing a complex functional monomer from scratch. The carboxylic acid group is an ideal site for a variety of chemical transformations.

A prominent example is the development of crosslinked polymer networks. In a study using a copolyimide containing carboxylic acid groups, researchers were able to covalently crosslink the polymer chains by reacting them with 1,4-butanediol. nih.gov This crosslinking reaction forms ester linkages between the polymer chains, significantly altering the material's properties. Such modifications can lead to:

Enhanced Mechanical Strength: Crosslinking increases the rigidity and durability of the material.

Improved Chemical Resistance: The networked structure is less susceptible to dissolution or swelling in solvents.

Increased Thermal Stability: The degradation temperature of the polymer can be altered. nih.gov

Excellent Plasticization Resistance: Crosslinking provides a robust defense against plasticization by condensable gases like CO₂, which is a critical objective for gas separation membrane research. nih.gov

By leveraging the reactive -COOH group of the 4-aminophthalic acid monomer, scientists can design and fabricate a library of functional materials from a single precursor polymer, opening pathways for applications in fields ranging from advanced separations to bioelectronics and beyond. nih.gov

Biochemical Interactions and Advanced Analytical Methodologies in Research

Substrate in Monoclonal Antibody Production and Immunoassay Development

The structural characteristics of 4-Aminophthalic acid hydrochloride make it a valuable small molecule, or hapten, in the field of immunology, particularly for producing antibodies and developing diagnostic tests.

Hapten Development for Immunological Assays

4-Aminophthalic acid serves as a hapten for the development of immunoassays designed to detect specific molecules. biosynth.com Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The resulting hapten-carrier conjugate is then used as an immunogen to produce monoclonal antibodies (MAbs) that specifically recognize the hapten portion. nih.gov

The functional groups of 4-Aminophthalic acid—a primary aromatic amine and two carboxylic acid groups—provide versatile handles for conjugation to carrier proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The conjugation strategy can be tailored based on the desired orientation of the hapten to elicit the most specific antibody response.

Amide Bond Formation: The carboxylic acid groups can be activated (e.g., using carbodiimide (B86325) chemistry with N-hydroxysuccinimide) to form stable amide bonds with the primary amine groups of lysine (B10760008) residues on the surface of the carrier protein.

Azo Coupling: The primary aromatic amine can be converted into a reactive diazonium salt using sodium nitrite (B80452) in an acidic solution. This salt can then be coupled to electron-rich amino acid residues on the protein, such as tyrosine or histidine, forming a stable azo linkage.

Once a robust immune response is generated in an animal model, antibody-producing cells are harvested to create hybridomas that secrete monoclonal antibodies. These MAbs can be used to develop sensitive and specific immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA), to measure the presence of amines and acylated fatty acids in biological samples like blood. biosynth.com

Investigations into Enzyme Reactions and Protein Interactions at the Molecular Level

The study of how small molecules interact with enzymes is fundamental to drug discovery and understanding metabolic pathways. wikipedia.org While direct extensive research on this compound's interaction with a wide range of enzymes is not broadly documented, its structural features suggest potential roles as either a substrate or an inhibitor in specific biochemical contexts.

Role as a Substrate or Inhibitor in Biochemical Assays

The potential for 4-Aminophthalic acid to act as an enzyme inhibitor can be inferred from studies of structurally similar compounds. For example, 4-Aminobenzoic acid hydrazide (4-ABAH), an analog, is known to be a potent irreversible inhibitor of myeloperoxidase (MPO) by forming reactive radical metabolites that bind to the enzyme. caymanchem.comnih.gov Given its 4-aminoaromatic structure, 4-Aminophthalic acid could theoretically be investigated as an inhibitor for various peroxidases or other enzymes that have an affinity for aminobenzoic acid derivatives.

Conversely, it could serve as a substrate for enzymes that process aromatic amines. N-acetyltransferases (NATs) are enzymes that catalyze the acetylation of arylamines. wikipedia.org Human NAT1, for instance, preferentially uses 4-aminobenzoic acid as a substrate. wikipedia.org It is plausible that 4-Aminophthalic acid could also be a substrate for NAT enzymes, a hypothesis that could be tested using standard enzyme kinetic assays. cam.ac.ukphotophysics.com

Interference with Bacterial Enzyme Systems (Antimicrobial Research Focus)

Many antimicrobial agents function by inhibiting essential bacterial enzymes that are absent in humans. nih.gov A prominent example is the sulfonamide class of antibiotics, which act by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. These drugs are structural mimics of 4-aminobenzoic acid (PABA), the natural substrate for DHPS. nih.gov

Due to its structural analogy to PABA, this compound presents itself as a candidate for antimicrobial research. It could potentially act as a competitive inhibitor of DHPS, binding to the active site and blocking the synthesis of dihydrofolic acid, thereby halting bacterial growth. nih.gov The development of antimicrobial agents often involves synthesizing derivatives of known inhibitors to improve efficacy or overcome resistance. mdpi.comnih.gov Therefore, 4-Aminophthalic acid could serve as a scaffold or lead compound in the design of new antibacterial agents targeting the folate pathway.

Formation of Self-Assembled Monolayers (SAMs) for Biosensing Platforms

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a solid surface and are a cornerstone of nanotechnology and biosensor development. nih.govrsc.org While molecules containing thiol (-SH) groups, such as 4-aminothiophenol, are most commonly used to form robust SAMs on gold surfaces, researchgate.net this compound offers alternative strategies for surface functionalization.

Although it lacks a thiol group for direct chemisorption to gold, 4-Aminophthalic acid can be used to modify or build upon a pre-existing monolayer. mdpi.com For instance, a surface can first be functionalized with a SAM that exposes reactive chemical groups. The 4-Aminophthalic acid molecule can then be covalently attached.

Attachment to Amine-Reactive Surfaces: A surface functionalized with N-hydroxysuccinimide (NHS) esters can react with the primary amine of 4-Aminophthalic acid to form a stable amide bond.

Attachment to Amine-Terminated Surfaces: A surface presenting primary amine groups (e.g., from an aminothiol (B82208) SAM) can be coupled to the carboxylic acid groups of 4-Aminophthalic acid using carbodiimide chemistry.

Once immobilized, the exposed functional groups of 4-Aminophthalic acid are available for the subsequent attachment of biorecognition elements like DNA, antibodies, or enzymes, creating a functional biosensing platform. mdpi.com The rigid aromatic structure of the molecule can provide defined spacing and orientation for the immobilized biomolecules, which is critical for sensor performance.

Spectrophotometric and Chromatographic Method Development for Quantitative Analysis

Accurate quantitative analysis is crucial for quality control and research applications. This compound can be reliably quantified using both spectrophotometry and chromatography.

Spectrophotometric Analysis

A common spectrophotometric method for quantifying primary aromatic amines involves diazotization followed by a coupling reaction to produce a highly colored azo dye. This method can be adapted for 4-Aminophthalic acid. The procedure involves two main steps:

Diazotization: In a cold, acidic solution (e.g., HCl), sodium nitrite (NaNO₂) is added to the sample containing 4-Aminophthalic acid. This converts the primary amine group (-NH₂) into a diazonium salt (-N₂⁺).

Coupling: A coupling agent, such as N-(1-naphthyl)ethylenediamine, is added. This compound reacts with the diazonium salt to form a stable, intensely colored azo compound.

The absorbance of the resulting solution is measured with a spectrophotometer at the wavelength of maximum absorbance (λmax). The concentration is determined by comparing the absorbance to a calibration curve prepared from standards of known concentrations. mdpi.com

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the separation and quantification of 4-Aminophthalic acid. sielc.com A typical method utilizes a reverse-phase mechanism.

| Parameter | Description |

| Column | Reverse-phase columns, such as C18 or a specialized Newcrom R1, are effective. sielc.com |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility) is used. sielc.com |

| Detection | UV detection is commonly employed, as the aromatic ring of the molecule absorbs UV light. |

| Quantification | The area under the chromatographic peak is proportional to the concentration of the analyte and is quantified against a calibration curve. |

This HPLC method is robust, scalable for preparative separation, and can be adapted for use with mass spectrometry (LC-MS) for enhanced specificity and sensitivity. sielc.comhelixchrom.com

Oxidative Coupling Reactions for Chromogenic Assays

Oxidative coupling reactions represent a versatile strategy in analytical chemistry for the determination of various compounds, including aromatic amines. This method typically involves the oxidation of the target analyte, which then couples with a chromogenic agent to produce a colored product. The intensity of the resulting color, measured spectrophotometrically, is proportional to the concentration of the analyte.

The fundamental mechanism for an aromatic amine like 4-aminophthalic acid involves an initial oxidation step, often mediated by an oxidizing agent such as sodium periodate (B1199274) (NaIO₄), potassium permanganate (B83412) (KMnO₄), or ferric chloride (FeCl₃). This step generates a reactive intermediate from the amine. This intermediate then undergoes an electrophilic substitution reaction with a coupling agent, a molecule rich in electrons, to form a stable, colored dye.

For this compound, the primary aromatic amine group (-NH₂) is the site of oxidation. In the presence of an oxidizing agent, it can be converted into a more reactive species. This species would then readily couple with various chromogenic reagents. Common coupling agents for such reactions include phenols, naphthols, and other aromatic amines, which possess activated ring systems that are susceptible to electrophilic attack. The choice of coupling agent is critical as it influences the molar absorptivity, wavelength of maximum absorbance (λmax), and stability of the final colored product.

While specific research detailing this compound as the primary analyte in published oxidative coupling assays is not abundant, its chemical structure strongly suggests its suitability for this type of analysis. The reaction would proceed as illustrated in the general mechanism below, where 4-aminophthalic acid acts as the amine to be analyzed, which couples with a phenolic compound.

General Reaction Scheme:

Oxidation: Amine + Oxidizing Agent → Reactive Intermediate

Coupling: Reactive Intermediate + Coupling Agent (e.g., Phenol) → Colored Dye Product

The resulting dye's absorbance would be measured at its specific λmax, allowing for the quantitative determination of the original 4-aminophthalic acid concentration.

Charge Transfer Complexation in Analytical Methods

Charge transfer (CT) complexation is a powerful technique for the spectrophotometric analysis of many organic molecules. This method is based on the interaction between an electron-rich molecule (the donor) and an electron-deficient molecule (the acceptor). wikipedia.org This interaction forms a charge-transfer complex, which typically exhibits a new, intense absorption band in the visible spectrum, distinct from the absorption bands of the individual donor or acceptor molecules. youtube.com The formation of this colored complex allows for the quantification of the analyte.

In this context, this compound can act as an n-electron donor due to the lone pair of electrons on the nitrogen atom of its primary amino group. It can react with various π-acceptors, which are electron-deficient aromatic systems often substituted with strong electron-withdrawing groups.

A well-documented analogue, 4-aminobenzoic acid (PABA), has been successfully quantified using this methodology. researchgate.netsphinxsai.com In a notable study, PABA was reacted with the π-acceptor 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in methanol. researchgate.netsphinxsai.com The reaction resulted in the formation of a highly colored charge-transfer complex with a stoichiometric ratio of 1:1, and the colored product was quantified at a λmax of 474 nm. researchgate.net Given the structural similarity, 4-aminophthalic acid is expected to behave similarly, forming a stable CT complex with DDQ or other suitable π-acceptors like tetracyanoethylene (B109619) (TCNE) or chloranil. The presence of two carboxylic acid groups on the phthalic acid moiety may influence the electronic properties and solubility, but the fundamental donor capability of the amino group remains.

The general reaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the 4-aminophthalic acid to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The key parameters for such an analytical method are detailed in the table below, based on findings for the analogous PABA.

Table 1: Analytical Parameters for Charge Transfer Complexation of 4-Aminobenzoic Acid (PABA) with DDQ This table is based on data for a structurally similar compound and is illustrative of a potential method for 4-aminophthalic acid.

| Parameter | Value | Reference |

|---|---|---|

| Electron Donor | 4-Aminobenzoic Acid (PABA) | researchgate.net |

| Electron Acceptor | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | researchgate.net |

| Stoichiometric Ratio (Donor:Acceptor) | 1:1 | researchgate.net |

| Wavelength of Max Absorbance (λmax) | 474 nm | researchgate.net |

| Solvent | Methanol | sphinxsai.com |

| Linear Concentration Range | 5-90 µg/mL | researchgate.net |

| Limit of Detection (LOD) | 0.55 µg/mL | researchgate.net |

| Limit of Quantification (LOQ) | 1.67 µg/mL | researchgate.net |

Diazotization and Coupling Reactions

Diazotization followed by a coupling reaction is a classic and widely used colorimetric method for the quantitative analysis of substances containing a primary aromatic amino group. slideshare.netresearchgate.net This two-step process is highly reliable and sensitive. This compound, possessing a primary aromatic amine, is an ideal candidate for this analytical approach.

The first step is diazotization , where the amino group on the 4-aminophthalic acid molecule reacts with nitrous acid (HNO₂) at a low temperature (typically 0-5 °C). Nitrous acid is unstable and is generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid. researchgate.net This reaction converts the primary amine into a diazonium salt (Ar-N₂⁺Cl⁻). The diazonium ion is a weak electrophile. sawauniversity.edu.iq

The second step is the coupling reaction . The formed diazonium salt is immediately reacted with an electron-rich coupling agent. slideshare.net This agent is typically a phenol, naphthol, or another aromatic amine. The diazonium ion attacks the activated aromatic ring of the coupling agent in an electrophilic aromatic substitution reaction to form a highly colored and stable azo dye. sawauniversity.edu.iqsigmaaldrich.com The color of the resulting azo compound is dependent on the specific coupling agent used, owing to the extended π-conjugated system that is formed. worldwidejournals.com The intensity of this color is directly proportional to the concentration of the original amine.

For instance, coupling the diazotized 4-aminophthalic acid with a phenolic compound like resorcinol (B1680541) or a naphthol derivative like N-(1-Naphthyl)ethylenediamine would produce intensely colored azo dyes, allowing for sensitive spectrophotometric detection. sawauniversity.edu.iqresearchgate.net

Table 2: Potential Coupling Agents for Diazotized 4-Aminophthalic Acid and Expected Azo Dye Color

| Coupling Agent Class | Example Coupling Agent | General Color of Azo Dye |

|---|---|---|

| Phenols | Phenol, Resorcinol, Phloroglucinol | Yellow to Orange-Red |

| Naphthols | N-(1-Naphthyl)ethylenediamine, 2-Naphthol | Red to Violet/Blue |

| Aromatic Amines | Aniline, N,N-Dimethylaniline | Yellow to Orange |

Q & A

Q. What are the standard synthetic routes for 4-aminophthalic acid hydrochloride, and what key parameters influence yield and purity?

Synthesis typically involves multi-step reactions starting from aromatic precursors. A common method includes:

- Step 1 : Condensation of 4-aminophthalic acid with hydrochloric acid under controlled pH (1–2) to form the hydrochloride salt.

- Step 2 : Purification via preparative HPLC using gradients (e.g., 10–40% acetonitrile in water over 20 minutes) to isolate the compound .

- Critical parameters : Temperature (ambient to 120°C), solvent selection (DMF or DCM for solubility), and catalyst use (e.g., palladium for cross-coupling steps) .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirm structural integrity (e.g., ¹H and ¹³C NMR in DMSO-d₆ to resolve aromatic protons and carboxyl groups) .

- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., MH⁺ peak at m/z 282.1 for derivatives) .

- HPLC : Assess purity (>98%) using validated methods with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (Draize test data shows ocular irritation in rabbits at 1% concentration) .

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize low yields (<30%) in the synthesis of 4-aminophthalic acid derivatives?

- Catalyst screening : Test transition-metal catalysts (e.g., Cu(I) or Pd(II)) to enhance coupling efficiency in imidazole or amide formation .

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to reduce side reactions .

- Reaction monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust reaction times dynamically .

Q. What advanced analytical strategies resolve challenges in quantifying trace impurities in this compound?

- HPLC-MS/MS : Detect impurities at ppm levels using multiple reaction monitoring (MRM) modes .

- X-ray crystallography : Validate crystalline structure and identify hydrate/solvate forms that may affect stability .

Q. How does this compound interact with biological targets, and what methodologies validate these interactions?

- Fragment-based screening : Co-crystallize with enzymes (e.g., TDP1) to identify binding modes via X-ray diffraction (resolution ≤1.8 Å) .

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) for drug discovery applications .

Q. How should researchers address contradictions in reported physical properties (e.g., melting points) across studies?

- Cross-validation : Replicate measurements using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

- Standardized protocols : Adopt USP/Ph. Eur. guidelines for melting point determination to ensure reproducibility .

Q. What regulatory considerations apply to using this compound in preclinical studies?

- Certified reference materials : Source USP-grade standards (e.g., traceable to USP 1021204) for assay validation .

- Documentation : Maintain batch-specific Certificates of Analysis (CoA) and SDS sheets compliant with GLP .

Methodological Tables

| Parameter | Typical Value | Method | Reference |

|---|---|---|---|

| Melting Point | 220–225°C (decomposes) | DSC | |

| HPLC Retention Time | 7.6–13.8 min (gradient-dependent) | C18 column, 20 mL/min | |

| Binding Affinity (TDP1) | Kd = 5.6 µM | ITC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.